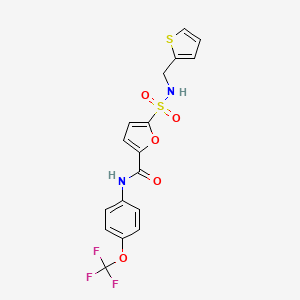
5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of furan carboxamide with potential applications in medicinal chemistry due to the presence of sulfamoyl and trifluoromethoxy phenyl groups.
Synthesis Analysis
The synthesis of related compounds involves the reaction of intermediates such as hydroxy-oxo compounds with hydrazines or the coordination of ligands to metal ions. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves elemental analysis, FT-IR, 1H NMR, and HR-MS methods, as well as single crystal X-ray diffraction for characterization . Similar synthetic routes could potentially be adapted for the synthesis of 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides information on the crystal system, space group, and unit cell parameters . Computational methods like DFT computations are also used to optimize complex structures and calculate molecular orbitals . These techniques would be essential in analyzing the molecular structure of 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be explored through their interactions with various reagents. For example, the reaction with phenylhydrazine in glacial acetic acid leads to the formation of pyrazole carboxamides . The treatment with silver nitrate or sodium methoxide results in the formation of corresponding salts . These reactions indicate the potential for diverse chemical transformations that could be applied to 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide for the development of new compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their thermal stability, as investigated by thermogravimetry, and their solubility in various solvents . The presence of functional groups like sulfamoyl and trifluoromethoxy phenyl in 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide would influence its polarity, solubility, and potential interactions with biological targets. These properties are crucial for determining the compound's suitability for pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies on similar compounds have focused on synthesizing and analyzing the structural properties of furan and thiophene derivatives. For instance, the synthesis and crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was detailed, revealing insights into its crystalline structure through X-ray diffraction studies (Prabhuswamy et al., 2016). Such studies are crucial for understanding the molecular and solid-state structure of these compounds, which can inform their potential applications in various scientific fields.
Biomedical Applications
Furan and thiophene derivatives have shown potential in biomedical applications, including as chemosensors and in drug discovery. A phenoxazine-based fluorescent chemosensor developed for the detection of Cd2+ and CN− ions demonstrated significant potential for bio-imaging in live cells and zebrafish, highlighting the utility of furan derivatives in developing sensitive and selective tools for biological and environmental monitoring (Ravichandiran et al., 2020).
Catalytic and Synthetic Applications
The catalytic properties of furan and thiophene derivatives have also been explored. For example, supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles was used as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives, showcasing the role of such compounds in facilitating efficient and environmentally friendly chemical syntheses (Khodaei et al., 2018).
Antimicrobial and Anticancer Activities
Research has also delved into the antimicrobial and anticancer activities of thiophene derivatives. A study on the green synthesis of thiophenyl pyrazoles and isoxazoles highlighted their potential antibacterial and antifungal activities, indicating the relevance of these compounds in developing new therapeutic agents (Sowmya et al., 2018).
Propriétés
IUPAC Name |
5-(thiophen-2-ylmethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5S2/c18-17(19,20)27-12-5-3-11(4-6-12)22-16(23)14-7-8-15(26-14)29(24,25)21-10-13-2-1-9-28-13/h1-9,21H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTWGTSMKXAOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(4-(trifluoromethoxy)phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2545577.png)
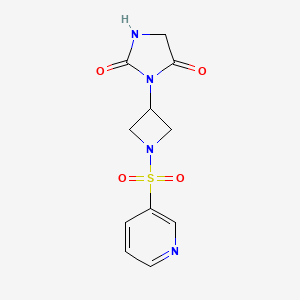
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)
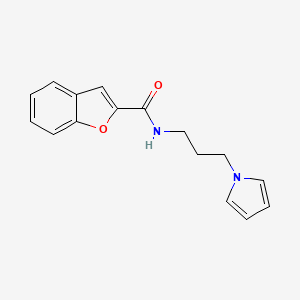

![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)
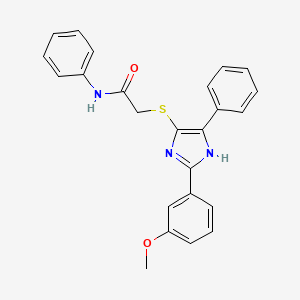
![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
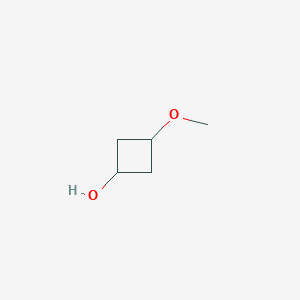
![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)